4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
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Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group and a 2-(thiophen-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Attachment of the thiophen-2-yl group: This step may involve the use of thiophene derivatives and suitable coupling reactions such as Suzuki or Stille coupling.
Formation of the pyrrolidin-2-one core: This can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the pyrrolidin-2-one core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one: Similar structure but with a phenyl group instead of a thiophene ring.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(furan-2-yl)ethyl)pyrrolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-14-13(18-15-9)10-7-12(17)16(8-10)5-4-11-3-2-6-19-11/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPLQDHVNLBTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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